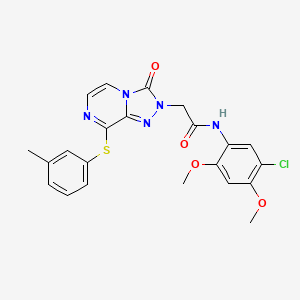

![molecular formula C15H13N3OS B2647202 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886901-76-4](/img/structure/B2647202.png)

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has shown promise in various areas of research, including cancer biology, immunology, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Drug Design

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide derivatives have been explored for their potential in improving metabolic stability in drug design, specifically targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Modifications to the benzothiazole ring aimed at reducing metabolic deacetylation have shown promise, with certain analogues demonstrating similar in vitro potency and in vivo efficacy to the original compounds while minimizing metabolic degradation (Stec et al., 2011).

Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, has identified their potential as Src kinase inhibitors with anticancer activities. These studies have led to the synthesis and evaluation of various analogues, indicating significant inhibitory effects on cancer cell proliferation, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Corrosion Inhibition

The acetamide derivatives have been explored for their corrosion inhibition properties. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising results as corrosion inhibitors, indicating potential applications in protecting metals against acidic degradation. These findings suggest that such compounds can play a significant role in industrial applications where corrosion resistance is crucial (Yıldırım & Cetin, 2008).

Synthesis of Heterocycles for Pest Control

Investigations into the synthesis of novel heterocycles incorporating a thiadiazole moiety from precursors including N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have demonstrated potential applications in pest control. These studies highlight the versatility of such compounds in generating a variety of heterocycles that could be used as insecticidal agents against agricultural pests (Fadda et al., 2017).

Antimicrobial and Antioxidant Properties

Further research into sulphonamide derivatives of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has shown these compounds to possess antimicrobial activity. Computational and experimental studies have correlated well, offering insights into the potential use of these compounds in fighting bacterial and fungal infections. Additionally, some derivatives displayed good antioxidant properties, suggesting their utility in applications requiring oxidative stress mitigation (Fahim & Ismael, 2019).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-11(19)18(10-12-6-4-5-9-16-12)15-17-13-7-2-3-8-14(13)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTDDDVBACGVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647120.png)

![4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B2647123.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647126.png)

![1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2647135.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)